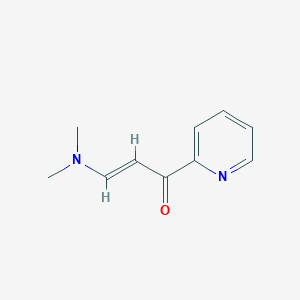

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)8-6-10(13)9-5-3-4-7-11-9/h3-8H,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWERGHWJEBQNQV-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214157 | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123367-25-9, 66521-54-8 | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123367-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-0ne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a versatile building block in modern medicinal chemistry. Its unique electronic and structural features, arising from the conjugation of a dimethylamino group with a pyridinyl-propenone backbone, render it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide, intended for researchers and professionals in drug discovery and development, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications as a key intermediate in the creation of targeted therapies.

Compound Identification and Properties

Chemical Identity:

This compound is systematically named (2E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. It is also commonly referred to as 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one.

CAS Number: The primary CAS Registry Number for this compound is 123367-25-9 .[1] Another CAS number, 66521-54-8 , is also frequently associated with this chemical entity.

Molecular Structure:

Molecular Structure of this compound

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [2] |

| Appearance | Yellow solid | |

| Melting Point | 126-130 °C | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in most organic solvents | [3] |

Synthesis and Mechanism

The synthesis of this compound is a straightforward and efficient one-step condensation reaction.[2] The key precursors are 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Scheme:

Synthetic Pathway to the Target Compound

The reaction proceeds via a condensation mechanism where the methyl group of 2-acetylpyridine reacts with DMF-DMA. This is followed by the elimination of methanol and water to yield the final enaminone product. The use of a solvent such as xylene or toluene and reflux conditions are typical for driving the reaction to completion.

Detailed Experimental Protocol:

-

Materials:

-

2-Acetylpyridine

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Xylene (or Toluene)

-

Diethyl ether

-

Ethanol (for recrystallization)

-

-

Procedure:

-

To a solution of 2-acetylpyridine (1 equivalent) in xylene, add N,N-dimethylformamide dimethyl acetal (2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 16-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

To the resulting crude residue, add diethyl ether and cool to 0 °C to induce precipitation.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Recrystallize the solid from ethanol to obtain the pure this compound as a yellow crystalline solid.

-

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy:

¹³C NMR Spectroscopy:

A reference spectrum is available on SpectraBase, confirming the chemical structure.[4] The expected chemical shifts would include signals for the carbonyl carbon, the olefinic carbons, the carbons of the pyridine ring, and the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1650 | C=O stretching (conjugated ketone) |

| ~1600, ~1580 | C=C stretching (alkene and pyridine ring) |

| ~1440, ~1380 | C-H bending (methyl groups) |

Mass Spectrometry (MS):

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176.22). The fragmentation pattern would likely involve the loss of the dimethylamino group and cleavage of the propenone chain.

Chemical Reactivity and Applications in Drug Development

This compound is a valuable synthon due to its inherent reactivity as an α,β-unsaturated carbonyl compound.[5] This makes it a key starting material for the synthesis of various heterocyclic systems, particularly pyrimidines, which are prevalent scaffolds in many approved drugs and clinical candidates.

Key Intermediate in Nilotinib Synthesis:

One of the most notable applications of this compound is its role as a crucial intermediate in the synthesis of Nilotinib , a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).

Role in Nilotinib Synthesis

The enaminone moiety of this compound readily undergoes cyclocondensation with guanidine derivatives to form the core pyridinyl-pyrimidine structure of Nilotinib.

Precursor to Bioactive Pyrimidine Derivatives:

The reactivity of this enaminone extends to its use in the synthesis of a wide range of substituted pyrimidines with diverse biological activities. Research has demonstrated that pyrimidine derivatives synthesized from similar enaminones exhibit potent cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer activity by inhibiting key cellular processes and inducing apoptosis.

Furthermore, the pyridine and pyrimidine moieties are known to be present in numerous compounds with antimicrobial properties. This suggests that derivatives of this compound could be promising candidates for the development of novel antibacterial and antifungal agents. The exploration of this chemical space is an active area of research in the quest for new therapeutics to combat drug-resistant pathogens.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For the pyridin-3-yl isomer, it is classified as a poisonous substance.[3] Therefore, it is prudent to handle the pyridin-2-yl isomer with similar care. Store the compound in a cool, dry place away from light and incompatible materials.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant relevance to drug discovery and development. Its utility as a key intermediate in the synthesis of the anticancer drug Nilotinib underscores its importance in the pharmaceutical industry. The inherent reactivity of its enaminone scaffold provides a gateway to a rich diversity of heterocyclic compounds, particularly pyrimidine derivatives, which continue to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to equip researchers with the foundational knowledge to effectively utilize this valuable chemical tool in their scientific endeavors.

References

- 1. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Buy this compound | 66521-54-8 [smolecule.com]

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one IUPAC name

An In-Depth Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

This compound is a versatile heterocyclic compound belonging to the enaminone class of molecules. Characterized by a conjugated system incorporating a pyridine ring, a ketone, and a dimethylamino group, this molecule serves as a pivotal intermediate in synthetic organic chemistry. Its unique electronic and structural features render it highly reactive and exceptionally useful for the construction of more complex heterocyclic systems. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, it delves into the mechanistic aspects of its reactivity, explores its utility as a scaffold in medicinal chemistry, and outlines its potential applications in drug discovery and development, supported by authoritative references and practical, field-proven insights.

Introduction and Nomenclature

Enaminones, or α,β-unsaturated β-amino ketones, are highly valuable building blocks in organic synthesis due to their ambident electrophilic and nucleophilic nature. The title compound, this compound, is a prominent member of this class, incorporating a pyridyl moiety that often imparts desirable pharmacological properties to derivative molecules.[1] The presence of the pyridine ring, coupled with the reactive enaminone backbone, makes it a sought-after precursor for generating libraries of novel compounds for biological screening.[2] Its structure is confirmed by its IUPAC name, which precisely describes the connectivity and stereochemistry of the molecule.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | PubChem[3] |

| CAS Number | 123367-25-9 | PubChem[3], Pharmaffiliates[4] |

| Molecular Formula | C₁₀H₁₂N₂O | PubChem[3] |

| Synonyms | 2-[3-(Dimethylamino)acryloyl]pyridine, (2E)-3-(Dimethylamino)-1-(2-pyridyl)prop-2-en-1-one | CymitQuimica[5], Pharmaffiliates[4] |

| PubChem CID | 5369159 | PubChem[3] |

| InChIKey | BWERGHWJEBQNQV-SOFGYWHQSA-N | SpectraBase[6] |

| SMILES | CN(C)/C=C/C(=O)C1=CC=CC=N1 | PubChem[3] |

Physicochemical and Structural Properties

This compound typically presents as a yellow solid and is soluble in most common organic solvents.[5][7] Its structural properties have been well-characterized by X-ray crystallography, revealing an approximately planar molecule. This planarity is crucial as it facilitates the π-conjugation across the enone system and the pyridine ring, which dictates its chemical reactivity and spectroscopic properties.[8]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 176.22 g/mol | PubChem[3], NIH[8] |

| Appearance | Yellow solid | CymitQuimica[5] |

| Purity | ≥97% | CymitQuimica[5] |

| XLogP3 | 1.2 | PubChem[3] |

| Crystal System | Monoclinic | NIH[8] |

| Storage | 2-8°C, cool, dry place away from light | Pharmaffiliates[4], Sigma-Aldrich[9] |

Spectroscopic analysis is essential for its identification. 13C NMR spectral data is publicly available, providing a distinct fingerprint for the carbon backbone.[6] Computational studies have shown that calculated infrared frequencies align excellently with experimental data, validating the accuracy of its determined molecular structure.[2]

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of this compound involves the condensation of a methyl ketone precursor with a formamide acetal. This method is widely adopted due to its high atom economy and operational simplicity.

Causality in Reagent Selection

The choice of 2-acetylpyridine as the starting material provides the core pyridyl-ethanone structure. N,N-dimethylformamide-dimethyl acetal (DMF-DMA) is the ideal co-reagent for several reasons:

-

It serves as the source of the "dimethylamino" group.

-

It provides the additional carbon atom required to form the propenone backbone.

-

The acetal functionality, upon reaction, generates methanol and dimethylamine in situ, with the concurrent formation of a methoxy intermediate that readily eliminates methanol, driving the reaction to completion without the need for a separate dehydrating agent.

Experimental Protocol: One-Step Synthesis

This protocol is adapted from established literature procedures.[8]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) in an appropriate volume of a high-boiling inert solvent like xylene or toluene.

-

Reaction Initiation: Add N,N-dimethylformamide-dimethyl acetal (DMF-DMA) (1.1 - 1.5 eq) to the solution.

-

Thermal Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the resulting solid by filtration, wash with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove residual impurities, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for higher purity.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the conjugated enaminone system, which features two primary electrophilic sites.

-

C1 (Carbonyl Carbon): Susceptible to standard nucleophilic addition.

-

C3 (β-Carbon): Prone to conjugate (Michael) addition due to the electron-withdrawing effect of the carbonyl group.

The dimethylamino group is an excellent leaving group upon protonation, making the molecule a prime substrate for cyclocondensation reactions . When reacted with binucleophiles (e.g., guanidine, amidines, hydrazine), it readily forms a variety of five- and six-membered heterocyclic rings, such as pyrimidines, pyrazoles, and isoxazoles.[1][2] This reactivity is the cornerstone of its utility in medicinal chemistry.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a scaffold for generating structurally diverse molecules with potential biological activity. The pyridine and enaminone motifs are present in numerous pharmacologically active compounds.

-

Anticancer Agents: The pyridyl-enaminone structure is a precursor for synthesizing compounds with potential cytotoxic properties against cancer cell lines.[2] For instance, the pyridin-3-yl isomer is used to create oxindole-linked indolyl-pyrimidine derivatives that have been investigated as cytotoxic agents.[10]

-

Antimicrobial Activity: The pyridine ring is a well-known pharmacophore associated with antimicrobial effects.[2]

-

Kinase Inhibitors: Many kinase inhibitors feature nitrogen-containing heterocyclic cores like pyrimidines, which can be readily synthesized from this enaminone precursor.

-

Antiviral Agents: Pyridin-2(1H)-one derivatives, accessible from related synthetic routes, have been successfully developed as potent and selective HIV-1 reverse transcriptase inhibitors.[11]

The molecule's utility in drug development stems from its ability to serve as a starting point for combinatorial chemistry, allowing for the rapid synthesis of a library of related compounds for high-throughput screening.

Safety and Handling

While specific toxicity data for this compound is limited, related compounds such as the pyridin-3-yl isomer are classified as poisonous and harmful if swallowed.[7] Therefore, standard laboratory precautions should be strictly followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[7][9]

Conclusion

This compound is more than just a chemical compound; it is a powerful and versatile tool for chemical innovation. Its straightforward synthesis, combined with its predictable and highly useful reactivity, establishes it as a key intermediate for accessing a wide array of complex heterocyclic structures. For researchers and scientists in drug development, this molecule represents an efficient entry point to novel chemical entities with significant potential for therapeutic applications, from oncology to infectious diseases. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the advancement of medicinal chemistry.

References

- 1. Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System [mdpi.com]

- 2. Buy this compound | 66521-54-8 [smolecule.com]

- 3. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one [cymitquimica.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]

- 8. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 123367-26-0 [sigmaaldrich.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a versatile enaminone that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique electronic and structural features, stemming from the conjugation of a dimethylamino group, an enone system, and a pyridine ring, make it a valuable precursor for a wide range of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its core physicochemical properties, including its precise molecular weight, established synthetic protocols with mechanistic insights, and its significant applications, particularly as an intermediate in the development of targeted therapeutics such as kinase inhibitors. The document details validated experimental procedures, structural characterization, and the chemical reactivity that underpins its utility for professionals in drug discovery and development.

Core Molecular Profile and Physicochemical Properties

This compound, a member of the α,β-unsaturated carbonyl compound class, is distinguished by its pyridine moiety, which imparts specific reactivity and potential for biological interaction.[1] The primary molecular and physical characteristics are summarized below. The exact molecular weight is a fundamental property for all quantitative experimental work.

| Property | Value | Source(s) |

| Molecular Weight | 176.22 g/mol | [2][3][4] |

| Molecular Formula | C₁₀H₁₂N₂O | [2][3] |

| IUPAC Name | (E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | [2] |

| CAS Number | 123367-25-9; 66521-54-8 | [2][5] |

| Appearance | Light yellow crystalline solid | [4][6] |

| Melting Point | 126-130 °C | |

| XLogP3 (Lipophilicity) | 1.2 | [2] |

| Purity | Typically ≥95-97% | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via a one-step condensation reaction. This approach is valued for its high atom economy and operational simplicity.

Principle of Synthesis

The standard and most cited method involves the reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]

Mechanism Insight: This reaction is a variant of the Claisen-Schmidt condensation. DMF-DMA serves a dual role: it provides the dimethylamino group and the methoxy groups act as leaving groups, facilitating the condensation and subsequent dehydration to form the stable, conjugated enaminone system. The reaction is driven by the formation of the highly conjugated final product and the release of methanol.

Detailed Experimental Protocol: One-Step Synthesis

This protocol is a self-validating system, concluding with purification and confirmation of the product's identity.

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine (1.0 eq) in an anhydrous solvent such as toluene or xylene.

-

Reaction Initiation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq) to the solution. The slight excess of DMF-DMA ensures the complete conversion of the starting material.

-

Thermal Conditions: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like ethyl acetate/hexane.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product as a yellow crystalline solid.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (to verify the molecular weight of 176.22), and melting point analysis.

Synthesis Workflow Diagram

Caption: Workflow for the one-step synthesis of the title compound.

Structural Elucidation and Reactivity

Spectroscopic and Structural Analysis

The structure of this compound has been unequivocally confirmed by X-ray crystallography.[2][3] Studies show that the non-hydrogen atoms of the molecule are approximately coplanar, which maximizes the π-system conjugation across the pyridine ring and the enaminone moiety.[3] This planarity is crucial for its electronic properties and potential interactions with biological targets.

Chemical Reactivity

As a multifunctional compound, its reactivity is characterized by the interplay of the enone, dimethylamino, and pyridine groups.[1]

-

Electrophilicity: The conjugated system makes the compound electrophilic at two primary sites: the carbonyl carbon and the β-carbon of the double bond. This allows it to participate in:

-

Nucleophilic Addition: At the carbonyl group.

-

Michael (1,4-Conjugate) Addition: At the β-carbon, making it an excellent Michael acceptor.

-

-

Versatile Intermediate: This dual reactivity allows it to serve as a key precursor for synthesizing more complex heterocyclic systems, such as pyrimidines, by reacting with binucleophiles. Pyridine-containing pyrimidine derivatives have shown promise as anti-fibrotic agents.[7]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine and pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to form key interactions (e.g., hydrogen bonds) with a wide array of biological targets.[8][9][10]

Role as a Pharmaceutical Intermediate

This compound is a documented intermediate in the synthesis of Nilotinib .[5][11] Nilotinib is a potent and selective Bcr-Abl kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML). The enaminone provides a critical three-carbon backbone that is elaborated to form the core of the final drug molecule. This established use in the synthesis of an FDA-approved oncology drug underscores its industrial and pharmaceutical relevance.

Potential Biological Activities

Derivatives of enaminones and pyridines exhibit a broad spectrum of pharmacological activities, suggesting potential avenues for future drug development based on this scaffold.[1][8][9] The structural features of the title compound contribute to several potential bioactivities.

-

Kinase Inhibition: The pyridine ring is a common hinge-binding motif in many kinase inhibitors.

-

Antimicrobial and Antiviral Activity: The pyridine moiety is present in numerous compounds with demonstrated antimicrobial effects.[1][8]

-

Antitumor Properties: Similar structures have shown cytotoxic properties against various cancer cell lines.[1]

-

Neuroprotective Effects: The dimethylamino group can influence neurotransmitter systems, offering potential for neuroprotective benefits.[1][12]

Structure-Activity Relationship Diagram

Caption: Relationship between structural motifs and potential bioactivity.

Conclusion and Future Outlook

This compound is a compound of significant scientific and commercial interest, underscored by its molecular weight of 176.22 g/mol . Its straightforward, high-yield synthesis and versatile chemical reactivity make it an invaluable tool for synthetic chemists. For drug development professionals, its role as a key intermediate in the synthesis of Nilotinib highlights its proven value. The inherent biological potential of its pyridine and enaminone scaffolds suggests that this compound and its derivatives will continue to be promising starting points for the discovery of novel therapeutics targeting a range of diseases, from cancer to infectious and neurological disorders.

References

- 1. Buy this compound | 66521-54-8 [smolecule.com]

- 2. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 55314-16-4|1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one|BLD Pharm [bldpharm.com]

- 12. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: Properties, Synthesis, and Applications

Introduction

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a versatile synthetic intermediate belonging to the class of compounds known as enaminones. Characterized by a conjugated system comprising a dimethylamino group, an ethylenic backbone, and a pyridin-2-yl carbonyl moiety, this compound serves as a powerful and flexible building block in modern organic synthesis.[1] Its structure incorporates multiple reactive sites, making it particularly valuable for the construction of complex heterocyclic systems, which are foundational scaffolds in medicinal chemistry and materials science.[2][3]

The molecule's inherent electronic properties—a nucleophilic enamine character at the β-carbon and an electrophilic α,β-unsaturated ketone system—allow for a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis, an exploration of its chemical reactivity, and its proven applications, with a focus on its pivotal role in the synthesis of substituted pyrimidines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Physicochemical and Structural Properties

This compound is typically isolated as a yellow, crystalline solid.[4] Single-crystal X-ray diffraction studies have confirmed that the molecule is approximately planar, a structural feature that maximizes π-system conjugation across the propenone backbone, the pyridine ring, and the nitrogen lone pair of the dimethylamino group.[5][6] This extended conjugation is fundamental to its characteristic reactivity and spectroscopic properties.

A summary of its core physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | [2][7] |

| Synonyms | 2-[3-(Dimethylamino)acryloyl]pyridine | [4] |

| CAS Number | 123367-25-9 / 66521-54-8 | [2][4][7] |

| Molecular Formula | C₁₀H₁₂N₂O | [2][4][7] |

| Molecular Weight | 176.22 g/mol | [4][7] |

| Appearance | Yellow solid / crystalline powder | [4] |

| Melting Point | 126-130 °C | [8] |

| Solubility | Soluble in most organic solvents | |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [8] |

Spectroscopic Characterization

Accurate characterization is critical for verifying the identity and purity of the compound. The following table summarizes key spectroscopic data used for its identification.

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation | Source(s) |

| ¹H NMR | Expected Chemical Shifts (CDCl₃): • δ ~8.6 ppm: (d, 1H) - Proton on pyridine ring adjacent to N.• δ ~7.4-8.1 ppm: (m, 3H) - Remaining protons on the pyridine ring.• δ ~7.7 ppm: (d, 1H, J ≈ 12-13 Hz) - Vinylic proton α to the carbonyl.• δ ~5.7 ppm: (d, 1H, J ≈ 12-13 Hz) - Vinylic proton β to the carbonyl.• δ ~3.0 ppm: (s, 6H) - Two methyl groups of the dimethylamino moiety. (Note: Exact shifts may vary. The large coupling constant between vinylic protons confirms the E-configuration.) | Inferred from structure |

| ¹³C NMR | Full spectrum available for review. Key expected signals include the carbonyl carbon (~188 ppm), vinylic carbons, aromatic carbons of the pyridine ring, and methyl carbons of the amino group. | [9] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z = 176. | [2] |

Synthesis Protocol

The most direct and widely adopted synthesis of this compound involves the condensation of a methyl ketone with an amide acetal.[5] The reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is efficient and proceeds in a single step. The causality behind this choice is that DMF-DMA serves as both the dimethylamine source and a dehydrating agent, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-acetylpyridine (1.0 eq.).

-

Reaction Setup: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq., serving as both reagent and solvent).

-

Reaction Execution: Heat the mixture to reflux and maintain for four hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Concentrate the mixture in vacuo to remove excess DMF-DMA and other volatile byproducts. This will typically yield an orange residue.[5]

-

Purification: Recrystallize the crude residue from ethanol to afford the final product as yellow blocks.[5]

Chemical Reactivity and Mechanistic Insights

The rich reactivity of this enaminone is governed by the electronic interplay of its functional groups. The nitrogen atom of the dimethylamino group donates electron density into the conjugated system, rendering the β-carbon (Cβ) electron-rich and nucleophilic. Conversely, the electron-withdrawing pyridinyl-carbonyl group makes the carbonyl carbon (C=O) and the α-carbon (Cα) electrophilic.

This dual reactivity profile makes it an ideal substrate for a variety of transformations, particularly cyclocondensation reactions for building heterocyclic rings.

Key Reactions:

-

Nucleophilic Addition: The electrophilic carbonyl carbon can be attacked by strong nucleophiles.[1]

-

Michael (Conjugate) Addition: Soft nucleophiles can attack the electrophilic α-carbon.[1]

-

Cyclocondensation: This is the most significant reaction class. The enaminone acts as a three-carbon dielectrophilic synthon. It reacts with binucleophiles like amidines, ureas, guanidines, and hydrazines, where the dimethylamino group is ultimately displaced as a leaving group, leading to the formation of six-membered heterocyclic rings.[3][9]

Application in Heterocyclic Synthesis: The Pyrimidine Scaffold

A primary application for drug development professionals is the synthesis of substituted pyrimidines, a core structure in numerous pharmacologically active agents.[2] The enaminone serves as a C-C-C fragment which readily undergoes cyclocondensation with an N-C-N fragment, such as an amidine, to construct the pyrimidine ring.[2] This method is highly efficient for creating diverse libraries of pyrimidine derivatives for screening.

Experimental Protocol: Synthesis of 2-Substituted-4-(pyridin-2-yl)pyrimidine

-

Reagent Preparation: In a suitable solvent such as ethanol or isopropanol, dissolve this compound (1.0 eq.).

-

Addition of Base: Add a base, such as sodium ethoxide or potassium carbonate (1.1 - 2.0 eq.), to the solution.

-

Addition of Nucleophile: Add the desired amidine hydrochloride salt (1.1 eq.). The base neutralizes the salt in situ to generate the free amidine for the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction time can vary from 6 to 24 hours depending on the substrate. Monitor progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction, neutralize if necessary, and remove the solvent under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is collected, dried over sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired substituted pyrimidine.

Safety and Handling

While specific GHS hazard data for the pyridin-2-yl isomer is not extensively documented, the closely related (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one is classified as harmful.

-

Hazard Statements (for pyridin-3-yl isomer): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Prudent Laboratory Practices:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid formation of dust and aerosols.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a tightly closed container in a cool, dry place away from light and incompatible materials.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its predictable reactivity and straightforward synthesis. Its conjugated enaminone structure provides a robust platform for constructing diverse and complex molecules, most notably substituted pyrimidines and other heterocyclic systems of interest to the pharmaceutical and agrochemical industries. The protocols and data presented in this guide offer a technical foundation for scientists to effectively and safely incorporate this versatile building block into their research and development endeavors.

References

- 1. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a valuable heterocyclic compound belonging to the enaminone class of molecules. Enaminones are characterized by a conjugated system involving an amino group, a carbon-carbon double bond, and a carbonyl group, which imparts both nucleophilic and electrophilic properties.[1][2] This dual reactivity makes them highly versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic systems. This guide provides a comprehensive overview of the core physical properties of this compound, outlines detailed protocols for their experimental determination, and offers insights into the structural interpretation of the resulting data.

Molecular Structure and Chemical Identity

The structural integrity and identity of a compound are the foundation upon which all other properties are understood. This compound is an α,β-unsaturated ketone featuring a pyridine ring attached to the carbonyl carbon and a dimethylamino group at the β-position.[3] The "(E)"-isomer designation indicates that the dimethylamino group and the pyridinoyl group are on opposite sides of the C=C double bond.

Caption: 2D structure of this compound.

Physical Properties

The macroscopic physical properties of a compound are a direct reflection of its molecular structure and intermolecular forces. For this compound, these properties are critical for its handling, purification, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | Yellow to brown solid/crystalline powder | [5][6] |

| Melting Point | 126-130 °C | [6] |

| Boiling Point | 281.4 ± 36.0 °C (Predicted) | [6] |

| Density | 1.07 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in most organic solvents | [7] |

| pKa | 6.25 ± 0.70 (Predicted) | [6] |

Detailed Analysis and Spectroscopic Profile

Melting Point

The melting point of a crystalline solid is a sensitive indicator of purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. The reported range of 126-130°C for this compound is characteristic. Impurities will typically cause a depression and broadening of the melting point range.[8]

Solubility

The compound's reported solubility in most organic solvents is consistent with its molecular structure, which contains both polar (pyridine ring, carbonyl) and non-polar (hydrocarbon backbone) regions. This property is crucial for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purification.

Spectroscopic Properties

Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the vinylic protons of the enone system, and the methyl protons of the dimethylamino group. The coupling constant between the two vinylic protons is a key indicator of the (E)-stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the C=C double bond, the carbons of the pyridine ring, and the methyl carbons.[4] The chemical shift of the carbonyl carbon is influenced by conjugation with the double bond.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

C=O Stretch: For α,β-unsaturated ketones, this band is typically shifted to a lower wavenumber (around 1666-1685 cm⁻¹) compared to saturated ketones (1715 cm⁻¹) due to conjugation.[9]

-

C=C Stretch: A strong band corresponding to the alkene double bond stretch is expected.

-

C-N Stretch: Associated with the dimethylamino and pyridine groups.

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound. The exact mass is calculated to be 176.094963 g/mol .[4] The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass, along with characteristic fragmentation patterns.

-

Experimental Protocols for Characterization

The following protocols are standardized procedures for determining the key physical properties of a crystalline organic solid like this compound.

Caption: General workflow for the physical characterization of a synthesized compound.

Protocol 1: Melting Point Determination (Capillary Method)

Principle: This method relies on slowly heating a small, packed sample in a capillary tube within a calibrated heating block and observing the temperature range over which the solid transitions to a liquid.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline powder on a watch glass and finely crush it. Tap the open end of a capillary tube into the powder to collect a small amount of sample.[8][10]

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[8]

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is known (126-130°C), heat rapidly to about 105-110°C.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[10]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the last crystal melts completely (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow. A second determination with a fresh sample is recommended to ensure consistency.[10]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, information about the chemical environment of each nucleus (and thus the molecular structure) can be obtained.

Methodology:

-

Sample Preparation:

-

Weigh 5-25 mg of the compound for a ¹H NMR spectrum (or 50-100 mg for ¹³C NMR) into a small, clean vial.[11]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Chloroform is often a good starting point for many organic compounds.[12][13]

-

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]

-

-

Internal Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added. Often, the residual proton signal of the deuterated solvent is sufficient for routine ¹H NMR referencing.[11]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra according to standard instrument parameters.

-

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and integrate the peaks (for ¹H NMR) to determine proton ratios. Calibrate the chemical shift axis using the reference signal.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific chemical bonds and functional groups within the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is usually required for this technique.

-

Background Scan: Before analyzing the sample, run a background spectrum of the empty ATR crystal. This is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Scan:

-

Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the wavenumbers (in cm⁻¹) of the major absorption peaks.

-

Correlate these peaks to specific functional groups using standard correlation tables. For this molecule, key peaks to identify would be the conjugated C=O, the C=C, and bonds associated with the aromatic pyridine ring.

-

Storage and Handling

Based on supplier data, this compound should be stored under an inert gas atmosphere (such as nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure its long-term stability.[6]

Conclusion

This compound is a crystalline solid with a well-defined set of physical properties. Its melting point, spectroscopic profile (NMR, FTIR, MS), and solubility are all consistent with its proposed enaminone structure. The experimental protocols detailed in this guide provide a robust framework for researchers to verify the identity and purity of this compound, ensuring its suitability for applications in synthetic chemistry and drug development. A thorough understanding and experimental validation of these physical properties are paramount for reliable and reproducible scientific outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 66521-54-8 [smolecule.com]

- 4. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one [cymitquimica.com]

- 6. 66521-54-8 CAS MSDS (3-(Dimethylamino)-1-(pyridine-2-yl)prop-2-en-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How To [chem.rochester.edu]

- 13. research.reading.ac.uk [research.reading.ac.uk]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one . As a key building block in medicinal chemistry, a thorough understanding of its structure is paramount for its application in the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the strategic selection of analytical techniques and the logical interpretation of the resulting data to arrive at an unambiguous structural assignment.

Foundational Analysis: Synthesis and Definitive Crystallographic Confirmation

The journey to elucidating the structure of a novel compound begins with its synthesis and, ideally, the growth of a single crystal suitable for X-ray diffraction analysis. This technique provides the most unambiguous and definitive evidence of a molecule's three-dimensional structure.

Synthesis Protocol: A Deliberate Approach

The synthesis of this compound is efficiently achieved through a one-step condensation reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]

Experimental Protocol: Synthesis

-

A mixture of 2-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.[1]

-

The reaction mixture is then concentrated under reduced pressure.

-

The resulting residue is recrystallized from ethanol to yield the pure product as yellow blocks.[1]

The choice of DMF-DMA is strategic; it serves as both a reagent and a dehydrating agent, driving the reaction to completion. The reflux conditions provide the necessary activation energy for the condensation to occur.

X-ray Crystallography: The Unimpeachable Verdict

Single-crystal X-ray diffraction analysis of the synthesized compound provides unequivocal proof of its structure, including the stereochemistry of the carbon-carbon double bond and the overall molecular conformation.

The crystallographic data reveals a monoclinic crystal system with the space group P21/n.[1] Critically, the analysis confirms the (E)-configuration of the propenone backbone. Furthermore, the non-hydrogen atoms of the molecule, including the pyridine ring, the N,N-dimethylamino group, and the propenone moiety, are essentially coplanar, with a root-mean-square deviation of fitted atoms being 0.0724 Å.[1] This planarity is a key feature of the molecule, arising from the extended π-conjugation across the system.

Crystallographic Data Summary

| Parameter | Value[1] |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a | 5.6670 (11) Å |

| b | 23.117 (5) Å |

| c | 7.6880 (15) Å |

| β | 108.17 (3)° |

| Volume | 956.9 (3) ų |

| Z | 4 |

Spectroscopic Corroboration: A Multi-faceted Approach

While X-ray crystallography provides a static image of the molecule in the solid state, a combination of spectroscopic techniques is essential to confirm the structure in solution and to provide a complete analytical profile. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, and explain how these data collectively support the crystallographically determined structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons in a molecule, their connectivity, and their chemical environment. Based on the known structure of this compound, we can predict the following key features in its ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6' (Pyridine) | ~8.6 | Doublet | ~4.5 | Deshielded due to proximity to the electronegative nitrogen atom. |

| H-4' (Pyridine) | ~7.8 | Triplet of doublets | ~7.7, 1.8 | Typical aromatic chemical shift, coupled to H-3', H-5', and H-6'. |

| H-3' (Pyridine) | ~7.4 | Doublet | ~7.8 | Ortho-coupled to H-4'. |

| H-5' (Pyridine) | ~7.3 | Triplet | ~6.2 | Coupled to H-4' and H-6'. |

| H-2 (Vinyl) | ~7.7 | Doublet | ~12.5 | Deshielded by the adjacent carbonyl group and coupled to H-3. The large coupling constant is characteristic of a trans-alkene. |

| H-3 (Vinyl) | ~5.8 | Doublet | ~12.5 | Shielded by the electron-donating dimethylamino group and coupled to H-2. The large coupling constant confirms the (E)-stereochemistry. |

| -N(CH₃)₂ | ~3.0 | Singlet (may be two singlets due to restricted rotation) | - | Protons on the methyl groups are chemically equivalent (or nearly so) and show a characteristic singlet. Restricted rotation around the C-N bond can sometimes lead to two distinct singlets. |

The most diagnostic feature is the large coupling constant between the two vinyl protons (H-2 and H-3), which is expected to be in the range of 12-18 Hz for a trans-configuration. This provides strong evidence for the (E)-isomer in solution, corroborating the solid-state X-ray data.

References

An In-depth Technical Guide to the Crystal Structure of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a heterocyclic compound belonging to the enaminone family, a class of α,β-unsaturated carbonyl compounds known for their versatile reactivity and significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring, a dimethylamino group, and a propenone linker, makes it an important precursor in the synthesis of more complex molecules.[2]

This guide provides a comprehensive analysis of the compound's synthesis, crystallization, and definitive solid-state structure as determined by single-crystal X-ray diffraction. For professionals in drug development, understanding the precise three-dimensional architecture of such molecules is paramount. This compound has been identified as a potential intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs), such as the tyrosine kinase inhibitor Nilotinib.[3] A thorough characterization of its crystal structure is therefore not merely an academic exercise but a critical component of quality control, impurity profiling, and the rational design of new chemical entities. We will delve into the causality behind the experimental choices, from synthesis to data refinement, to provide a field-proven perspective on characterizing this valuable synthetic intermediate.

Synthesis and Crystallization: A Deliberate Path to a Crystalline Solid

The synthesis of this compound is efficiently achieved through a one-step condensation reaction.[2][4] This approach is a cornerstone of enaminone synthesis due to its high atom economy and operational simplicity.

Expertise in Action: The Rationale Behind the Method

The chosen methodology involves the reaction of a methyl ketone (2-acetylpyridine) with an amide acetal (N,N-dimethylformamide-dimethyl acetal, DMF-DMA). DMF-DMA serves a dual purpose: it acts as both the dimethylaminomethylidene group donor and a potent dehydrating agent, driving the reaction to completion. The reflux condition provides the necessary activation energy for the condensation, and the subsequent concentration in vacuo efficiently removes volatile byproducts. The final recrystallization step from ethanol is crucial; the choice of solvent is based on the compound's moderate solubility at high temperatures and poor solubility at room temperature in ethanol, a principle that allows for the slow, ordered growth of high-quality single crystals suitable for diffraction studies.[2]

Experimental Protocol: Synthesis and Crystallization

The following protocol outlines the synthesis and subsequent crystallization process as adapted from established literature.[2]

-

Reaction Setup: A mixture of 2-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is combined in a round-bottom flask equipped with a reflux condenser.

-

Thermal Reaction: The mixture is heated to reflux and maintained at this temperature for four hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Following the reflux period, the reaction mixture is allowed to cool to room temperature. The excess solvent and volatile byproducts are removed under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting orange residue is recrystallized from ethanol. The solid is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to room temperature. Yellow, block-shaped crystals of (I) are formed.

-

Isolation: The crystals are isolated by vacuum filtration, washed with a small amount of cold ethanol, and dried in vacuo.

Synthesis and Crystallization Workflow

Caption: Workflow for the synthesis and crystallization of (I).

Illuminating the Solid State: Single-Crystal X-ray Diffraction Analysis

The definitive molecular structure was elucidated using single-crystal X-ray diffraction, a powerful technique that provides precise atomic coordinates. The data collection was performed on a Bruker APEXII CCD diffractometer at 295 K using Mo Kα radiation (λ = 0.71073 Å).[2][4]

Trustworthiness Through Self-Validating Systems

The process of structure determination is inherently self-validating. The collected diffraction data were indexed and integrated using the SAINT-Plus software. The structure was solved using SHELXS97, a program employing direct methods to resolve the phase problem, and refined against F² using SHELXL97.[2][4] The final refinement statistics, particularly the low R-factor, serve as a reliable indicator of the quality of the model and its agreement with the experimental data.

Crystallographic Data Summary

The fundamental crystallographic parameters for this compound are summarized below.[4]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O |

| Molecular Weight ( g/mol ) | 176.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6670 (11) |

| b (Å) | 23.117 (5) |

| c (Å) | 7.6880 (15) |

| β (°) | 108.17 (3) |

| Volume (ų) | 956.9 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated, g/cm³) | 1.223 |

| Absorption Coeff. (mm⁻¹) | 0.08 |

Data Collection and Refinement Details

The quality of the structural solution is reflected in the refinement statistics.[4]

| Parameter | Value |

| Reflections collected | 7131 |

| Independent reflections | 1775 |

| Rint | 0.027 |

| Final R factor [I > 2σ(I)] | 0.047 |

| wR factor (all data) | 0.143 |

| Goodness-of-fit (S) on F² | 1.00 |

| Data / restraints / parameters | 1775 / 0 / 121 |

| Largest diff. peak and hole (e Å⁻³) | 0.18 / -0.15 |

Molecular and Crystal Structure Insights

The crystallographic analysis reveals several key features of the molecule's structure and its packing in the solid state.

Molecular Geometry: A Study in Planarity

A defining characteristic of this compound is its near-perfect planarity.[2][4] The root-mean-square (r.m.s.) deviation of all non-hydrogen atoms from the mean plane of the molecule is a mere 0.072 Å.[4] This planarity arises from the extensive π-conjugation that extends from the dimethylamino group, through the propenone bridge, and into the pyridine ring. This delocalization of electron density imparts significant double-bond character to the C-N and C-C single bonds within the conjugated system, restricting rotation and enforcing a rigid, planar conformation.

Molecular Structure Diagram

Caption: 2D representation of the title compound's molecular structure.

Implications for Research and Drug Development

The structural data presented herein have significant practical implications for scientists in both academic and industrial settings.

-

Predicting Molecular Interactions: The rigid, planar structure significantly reduces the conformational entropy of the molecule. This pre-organized conformation can be highly advantageous for binding to biological targets, such as enzyme active sites, as less energy is lost upon binding. This structural rigidity is a key parameter for computational chemists and drug designers in modeling protein-ligand interactions.

-

Guiding Synthetic Strategy: The conjugated enaminone system is highly polarized, with an electron-rich enamine moiety and an electron-deficient enone portion. This electronic profile makes the molecule a versatile synthon. It can act as an electrophile in Michael additions or participate in cycloaddition reactions to construct more complex heterocyclic scaffolds, such as pyrimidines and oxindoles, which are privileged structures in medicinal chemistry.[1][5]

-

Ensuring Pharmaceutical Quality: As a known process-related impurity or intermediate, the definitive crystal structure of this compound is invaluable.[3] It allows for the development of highly specific analytical methods (e.g., powder X-ray diffraction) for its detection and quantification in API batches. Furthermore, understanding the exact solid-state form is critical for assessing its physicochemical properties, such as solubility and stability, which are essential components of regulatory submissions and drug safety assessments.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound. Through a robust synthesis and high-resolution single-crystal X-ray diffraction, the molecule has been unequivocally characterized as a highly planar structure, a feature governed by its extensive π-conjugated system. The crystallographic data, presented herein, offers a solid foundation for its use as a versatile building block in organic synthesis and provides a critical reference standard for quality control in pharmaceutical development. The insights into its molecular geometry and electronic properties empower researchers to harness its potential in the rational design of novel compounds with tailored functions.

References

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

Introduction: Defining the Molecule and its Spectroscopic Signature

This compound is a member of the enaminone class of organic compounds, which are characterized by a conjugated system involving an amine and a carbonyl group.[1][2] This structural motif makes them versatile building blocks in synthetic chemistry and imparts specific electronic properties that are directly observable through various spectroscopic techniques.[1][3] The molecule itself, with its pyridine ring, α,β-unsaturated ketone system, and a dimethylamino group, presents a rich tapestry of spectroscopic features.[3]

This guide provides a detailed analysis of the core spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound. The objective is not merely to present data but to interpret it within the context of the molecule's structure, offering insights into how each spectroscopic method corroborates the identity, purity, and electronic nature of the compound. The synthesis is typically achieved via a straightforward, one-step reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4][5]

Below is the chemical structure of the title compound, which will serve as our reference for all subsequent spectroscopic assignments.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is paramount for elucidating the proton framework of a molecule. For this enaminone, it confirms the presence and connectivity of the pyridyl, vinylic, and dimethylamino protons and, crucially, establishes the E-stereochemistry of the double bond.

Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N(CH₃)₂ | ~3.0 - 3.2 | Singlet (s) | 6H | - |

| H-β (vinylic) | ~5.8 - 6.2 | Doublet (d) | 1H | ~12.5 |

| H-α (vinylic) | ~7.8 - 8.2 | Doublet (d) | 1H | ~12.5 |

| Pyridyl H5 | ~7.4 - 7.6 | Triplet (t) | 1H | ~7.5 |

| Pyridyl H4 | ~7.8 - 8.0 | Triplet (t) | 1H | ~7.7 |

| Pyridyl H3 | ~8.0 - 8.2 | Doublet (d) | 1H | ~7.8 |

| Pyridyl H6 | ~8.6 - 8.8 | Doublet (d) | 1H | ~4.7 |

Note: Exact chemical shifts can vary based on the solvent and concentration used.

Expert Interpretation

The causality behind these shifts is rooted in the molecule's electronic structure.

-

Dimethylamino Protons (~3.1 ppm): The six protons of the two methyl groups appear as a single peak (singlet) due to free rotation around the C-N bonds. Their chemical shift is downfield from typical alkyl protons, influenced by the electronegativity of the adjacent nitrogen atom.

-

Vinylic Protons (H-α and H-β): These two protons are the most informative. The H-β proton (~5.9 ppm), adjacent to the electron-donating dimethylamino group, is significantly shielded and appears upfield. Conversely, the H-α proton (~7.9 ppm), adjacent to the electron-withdrawing carbonyl group, is deshielded and appears far downfield.[6][7] The large coupling constant (J ≈ 12.5 Hz) between them is characteristic of a trans (or E) configuration across the double bond, a self-validating feature of the spectrum.

-

Pyridyl Protons (~7.4 - 8.7 ppm): The protons on the pyridine ring appear in the aromatic region, as expected.[8][9] Their specific shifts and multiplicities are dictated by their position relative to the ring nitrogen and the enone substituent. The H6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be used if solubility is an issue.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate for a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is used.

-

Spectral Width: A sweep width of approximately 12-16 ppm is appropriate.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, offering direct confirmation of the number of distinct carbon environments.

Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~45.0 |

| C-β (vinylic) | ~95.0 |

| Pyridyl C3, C5 | ~122.0, ~125.0 |

| Pyridyl C4 | ~137.0 |

| Pyridyl C6 | ~149.0 |

| C-α (vinylic) | ~152.0 |

| Pyridyl C2 | ~154.0 |

| C=O (Carbonyl) | ~185.0 |

Reference: Based on typical values for enaminones and data from spectral databases.[10][11][12]

Expert Interpretation

The wide range of chemical shifts (up to 200 ppm) allows for clear resolution of each carbon signal.[13]

-

Carbonyl Carbon (~185.0 ppm): This is the most deshielded carbon in the molecule, appearing furthest downfield.[13][14] Its chemical shift is characteristic of an α,β-unsaturated ketone, where conjugation slightly shields it compared to a saturated ketone (~205-220 ppm) but the pyridyl ring's electron-withdrawing nature keeps it significantly downfield.[15]

-

Vinylic Carbons (C-α and C-β): The electronic push-pull nature of the enaminone system is evident here. C-β (~95.0 ppm) is strongly shielded by the electron-donating dimethylamino group, while C-α (~152.0 ppm) is deshielded by the carbonyl group. This large difference in chemical shift is a hallmark of the enaminone structure.

-

Pyridyl Carbons: The carbons of the pyridine ring resonate in the aromatic region (120-160 ppm). C2, being directly attached to the substituent and adjacent to the nitrogen, is the most deshielded of this group.

-

Dimethylamino Carbons (~45.0 ppm): These methyl carbons appear in the aliphatic region, shifted downfield by the attached nitrogen.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (at ~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to ensure each carbon appears as a singlet.

-

Number of Scans: A larger number of scans (e.g., 512 to 2048) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

Spectral Width: A sweep width of ~220-240 ppm is necessary to capture all signals, especially the carbonyl carbon.

-

-

Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. For this molecule, it provides definitive evidence for the key carbonyl and alkene functionalities within the conjugated system.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1640 - 1660 | Strong | C=O Stretch (Amide I-like) |

| ~1580 - 1600 | Strong | C=C Stretch (Vinylic & Aromatic) |

| ~1400 - 1450 | Medium | C-N Stretch |

| ~2800 - 3000 | Medium-Weak | C-H Stretch (Alkyl & Aromatic) |

Expert Interpretation

The position of the carbonyl (C=O) stretching frequency is highly diagnostic.

-

C=O Stretch (~1650 cm⁻¹): A typical saturated ketone shows a C=O stretch around 1715 cm⁻¹.[16] In this molecule, extensive conjugation with both the C=C double bond and the pyridine ring delocalizes the pi-electrons, weakening the C=O double bond character.[17][18][19] Furthermore, the electron-donating dimethylamino group pushes electron density into the conjugated system, further reducing the C=O bond order. This combined effect causes a significant redshift (shift to lower wavenumber) of the C=O stretch to around 1650 cm⁻¹, a value that is highly characteristic of enaminone systems.[20]

-

C=C Stretch (~1590 cm⁻¹): This strong absorption arises from the stretching of the vinylic double bond, which is coupled with the vibrations of the aromatic pyridine ring. Its high intensity is due to the large change in dipole moment during the vibration, enhanced by the conjugated system.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique for this type of molecule.

Data Summary

| m/z (mass-to-charge) | Proposed Fragment | Notes |

| 176 | [M]⁺• | Molecular Ion (Calculated Exact Mass: 176.0950)[21] |

| 175 | [M-H]⁺ | Loss of a hydrogen radical |

| 148 | [M-CO]⁺• | Loss of carbon monoxide |

| 121 | [C₅H₄N-C=O]⁺ | Pyridyl-carbonyl fragment (α-cleavage) |